molecular formula C17H16ClNO2 B13771306 5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- CAS No. 69405-60-3

5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl-

Cat. No.: B13771306
CAS No.: 69405-60-3
M. Wt: 301.8 g/mol
InChI Key: GGFWLXAYCVAJLJ-UHFFFAOYSA-N
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Description

5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- is a complex organic compound that belongs to the benzofuranol family This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the substituents. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions. The chloro group can be introduced through chlorination reactions, while the dimethylaminomethyl group can be added via alkylation reactions using dimethylamine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzofuranol, 2-ethoxy-2,3-dihydro-4,7-dimethyl-: This compound has similar structural features but different substituents, leading to distinct chemical properties and applications.

    5-(2-Aminothiazole-4-yl) benzofuranol: This compound contains an aminothiazole group, which imparts different biological activities compared to the chloro and dimethylaminomethyl groups in 5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl-.

Uniqueness

The uniqueness of 5-Benzofuranol, 2-chloro-4-(dimethylaminomethyl)-3-phenyl- lies in its specific combination of substituents, which confer unique chemical and biological properties

Properties

CAS No.

69405-60-3

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

2-chloro-4-[(dimethylamino)methyl]-3-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C17H16ClNO2/c1-19(2)10-12-13(20)8-9-14-16(12)15(17(18)21-14)11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3

InChI Key

GGFWLXAYCVAJLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1C(=C(O2)Cl)C3=CC=CC=C3)O

Origin of Product

United States

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